molecular formula C7H15NO3Si B3120209 Silane, (3-isocyanatopropyl)dimethoxymethyl- CAS No. 26115-72-0

Silane, (3-isocyanatopropyl)dimethoxymethyl-

Cat. No. B3120209
CAS RN: 26115-72-0
M. Wt: 189.28 g/mol
InChI Key: NNTRMVRTACZZIO-UHFFFAOYSA-N
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Description

Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as γ-isocyanatopropylmethyl dimethoxysilane, is an organosilicon compound . It is a type of coupling agent that has become increasingly important due to its wide range of applications in the fields of chemistry and materials science.


Molecular Structure Analysis

The molecular formula of Silane, (3-isocyanatopropyl)dimethoxymethyl- is C7H15NO3Si . Its molecular weight is 189.28 .


Chemical Reactions Analysis

Silane, (3-isocyanatopropyl)dimethoxymethyl- contains isocyanate groups that can participate in the reaction and siloxane groups that can be cured by moisture .


Physical And Chemical Properties Analysis

Silane, (3-isocyanatopropyl)dimethoxymethyl- has a predicted boiling point of 193.9±23.0 °C and a predicted density of 0.96±0.1 g/cm3 . It is a clear, colorless liquid .

Scientific Research Applications

Synthesis

The synthesis of Silane, (3-isocyanatopropyl)dimethoxymethyl involves a multi-step process that showcases advances in chemical engineering techniques. Here’s how it’s typically synthesized:

Main Components

Silane, (3-isocyanatopropyl)dimethoxymethyl comprises several critical components:

Applications

Silane, (3-isocyanatopropyl)dimethoxymethyl finds diverse applications:

As research continues, Silane, (3-isocyanatopropyl)dimethoxymethyl is poised to play a crucial role in developing new materials and technologies. Its storage and handling require careful attention, emphasizing the need for stringent control measures to harness its full potential . 🌟

Mechanism of Action

Silane, (3-isocyanatopropyl)dimethoxymethyl-, also known as (3-ISOCYANATOPROPYL)DIMETHOXYMETHYLSILANE, is a specialized molecule gaining attention in the chemical industry for its versatility and efficiency in various applications . This compound serves as a pivotal component in advanced material science .

Target of Action

The primary targets of this compound are various substrates due to the presence of silicon in its structure . The silane base provides a robust backbone that is highly reactive .

Mode of Action

The compound interacts with its targets through its reactive nature. The reactivity is further enhanced by the dimethoxymethyl groups, which offer additional sites for reactions, particularly with alcohols and water, leading to cross-linking abilities . The isocyanatopropyl group is another critical component of this compound. This functional group is renowned for its reactivity with nucleophiles, particularly amines, and alcohols, which allows it to form urethanes and urea derivatives .

Biochemical Pathways

The compound affects the pathways related to the formation of urethanes and urea derivatives . These reactions are crucial for applications in polymers and coatings where durability and chemical resistance are required .

Pharmacokinetics

It’s known that the compound has a boiling point of 1939±230 °C (Predicted), a density of 096±01 g/cm3 (Predicted), and a specific gravity of 103 . It also reacts slowly with moisture/water .

Result of Action

The molecular and cellular effects of the compound’s action result in more durable and resilient materials . This opens new avenues for development in coatings, adhesives, and sealants .

Action Environment

It’s known that the compound is relatively stable at room temperature .

Safety and Hazards

Silane, (3-isocyanatopropyl)dimethoxymethyl- is classified as a dangerous substance. It is highly flammable and can cause harm if inhaled or comes into contact with the skin and eyes . It is recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3-isocyanatopropyl-dimethoxy-methylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3Si/c1-10-12(3,11-2)6-4-5-8-7-9/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTRMVRTACZZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C)(CCCN=C=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272428
Record name (3-Isocyanatopropyl)dimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Silane, (3-isocyanatopropyl)dimethoxymethyl-

CAS RN

26115-72-0
Record name (3-Isocyanatopropyl)dimethoxymethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26115-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Isocyanatopropyl)dimethoxymethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-isocyanatopropyl-dimethoxy-methylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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